Increased Lipophilicity (XLogP) Compared to Short-Chain Alkylsulfonyl Analogs
The n-hexylsulfonyl group confers significantly higher predicted lipophilicity on (1-(Hexylsulfonyl)piperidin-3-yl)methanol compared to its methylsulfonyl analog. Computed XLogP values show a ~2.1 log unit increase (1.1 vs 3.2), a difference that strongly predicts enhanced membrane permeability and altered distribution volumes [1][2].
| Evidence Dimension | Predicted Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 3.2 |
| Comparator Or Baseline | (1-(methylsulfonyl)piperidin-3-yl)methanol; XLogP = 1.1 |
| Quantified Difference | ΔXLogP = +2.1 |
| Conditions | Computational prediction (PubChem); Standard fragment-based calculation method. |
Why This Matters
This substantial difference in lipophilicity is a critical factor for scientists selecting building blocks where cellular or tissue penetration is a key design parameter.
- [1] PubChem. Compound Summary for (1-(Hexylsulfonyl)piperidin-3-yl)methanol (Predicted XLogP). View Source
- [2] PubChem. Compound Summary for (1-(methylsulfonyl)piperidin-3-yl)methanol (Predicted XLogP). View Source
